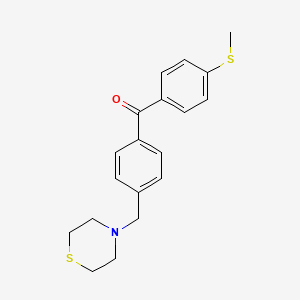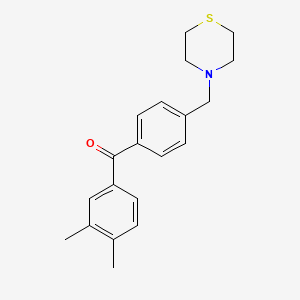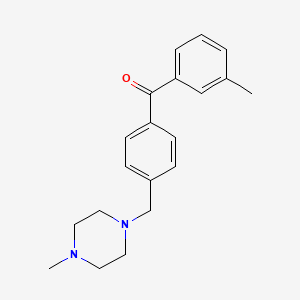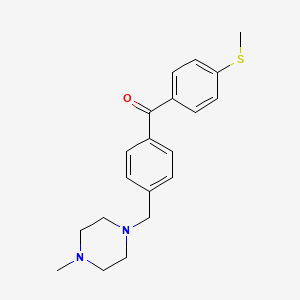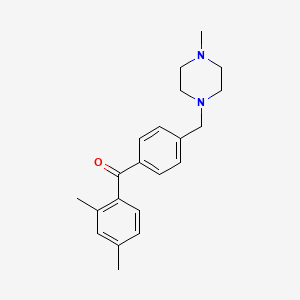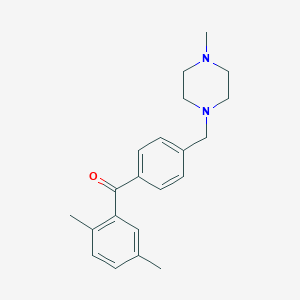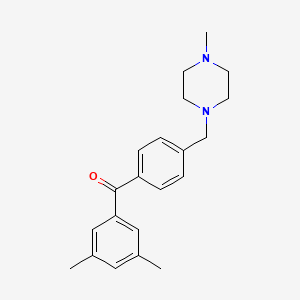
tetrahydro-2H-pyran-3-ylacetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrahydro-2H-pyran-3-ylacetonitrile is a chemical compound with the molecular formula C7H11NO . It has a molecular weight of 125.17 g/mol . The compound is in liquid form at room temperature .
Molecular Structure Analysis
The InChI code for tetrahydro-2H-pyran-3-ylacetonitrile is1S/C7H11NO/c8-4-3-7-2-1-5-9-6-7/h7H,1-3,5-6H2 . This code provides a specific representation of the molecule’s structure. Physical And Chemical Properties Analysis
Tetrahydro-2H-pyran-3-ylacetonitrile is a liquid at room temperature . It has a molecular weight of 125.17 g/mol .Applications De Recherche Scientifique
1. Synthesis Methods and Reactions
- Tetrahydro-2H-pyran-3-ylacetonitrile and its derivatives have been a focus in chemical synthesis. For instance, a series of 2-amino-5,6,7,8-tetrahydro-5-oxo-4-aryl-7,7-dimethyl-4H-benzo-[b]-pyran-3-carbonitrile were synthesized using benzylidenemalononitrile derivatives and dimedone under microwave irradiation (Tu et al., 2002).
- Research has also delved into the kinetics and mechanism of pyrolysis of tetrahydropyranyl phenoxy ethers, demonstrating the influence of electronic and lipophilic descriptors on reaction processes (Álvarez-Aular et al., 2018).
2. Educational Applications
- Tetrahydro-2H-pyran derivatives have been used as subjects in educational settings to illustrate various chemical phenomena. For example, the synthesis of Tetrahydro-2-(2-propynyloxy)-2H-pyran demonstrates Markownikov Addition and forms a THP-ether protecting group, serving as a valuable teaching tool in organic chemistry labs (Brisbois et al., 1997).
3. Environmental Applications
- In environmental chemistry, researchers have explored the synthesis of tetrahydro-2-(4-nitrophenyl)-4-phenyl-2H-pyran via an environmentally friendly tandem Prins–Friedel–Crafts-type multicomponent reaction (Dintzner et al., 2012).
4. Photophysical and Electronic Properties
- Studies on 2H-pyran-3-carbonitrile derivatives have focused on their photophysical and electronic properties. They exhibit strong fluorescence in various solvents, indicating potential applications in photophysical research (Tayade & Sekar, 2016).
5. Structural and Crystallographic Studies
- The molecular and crystal structures of certain tetrahydro-2H-pyran derivatives have been analyzed using X-ray diffraction, contributing to the field of crystallography and molecular structure understanding (Jansone et al., 2007).
6. Corrosion Inhibition
- Tetrahydro-2H-pyran derivatives have been synthesized for use as corrosion inhibitors, indicating their potential application in materials science (Dandia et al., 2013).
7. Antioxidative and Antihypertensive Properties
- Some tetrahydro-2H-pyran derivatives exhibit antioxidative and antihypertensive properties, suggesting their relevance in pharmacological and biochemical research (Maneesh & Chakraborty, 2018).
Safety And Hazards
The compound has several hazard statements: H302, H315, H319, H335 . These indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P260, P261, P264, P271, P280, P301 + P310, P302 + P350, P330, P361, P403 + P233, P405, P501 . These statements provide guidance on how to handle and store the compound safely.
Propriétés
IUPAC Name |
2-(oxan-3-yl)acetonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO/c8-4-3-7-2-1-5-9-6-7/h7H,1-3,5-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSWUJVPKHBPWCO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)CC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tetrahydro-2H-pyran-3-ylacetonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4-methyl benzophenone](/img/structure/B1359487.png)
![4'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4-methoxy benzophenone](/img/structure/B1359488.png)
![3,4-Dichloro-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1359495.png)
![Ethyl 5-[4-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl]-5-oxovalerate](/img/structure/B1359497.png)
![Ethyl 6-{4-[(1,4-dioxaspiro[4.5]decan-8-yl)methyl]phenyl}-6-oxohexanoate](/img/structure/B1359498.png)
![Ethyl 7-[4-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]-7-oxoheptanoate](/img/structure/B1359499.png)
